molecular formula C23H30N2O3 B11354279 N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-4-methoxybenzamide

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-4-methoxybenzamide

Cat. No.: B11354279
M. Wt: 382.5 g/mol
InChI Key: CUKYWQWEDBJTFN-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-4-methoxybenzamide is a complex organic compound that features a benzamide core with azepane and methoxyphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-4-methoxybenzamide typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Methoxyphenyl Group: This step involves the reaction of the azepane derivative with a methoxyphenyl compound, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Formation of the Benzamide Core: The final step involves the reaction of the intermediate with 4-methoxybenzoyl chloride in the presence of a base to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the benzamide core, potentially converting it to an amine derivative.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic rings, where electrophilic or nucleophilic substitution can occur.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of aldehydes or acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-4-methoxybenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(azepan-1-yl)ethyl)-4-methoxybenzamide
  • N-(2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl)benzamide
  • N-(2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl)-4-methoxyphenylacetamide

Uniqueness

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-4-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of azepane and methoxyphenyl groups with a benzamide core makes it a versatile compound for various applications.

Properties

Molecular Formula

C23H30N2O3

Molecular Weight

382.5 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-4-methoxybenzamide

InChI

InChI=1S/C23H30N2O3/c1-27-20-11-7-18(8-12-20)22(25-15-5-3-4-6-16-25)17-24-23(26)19-9-13-21(28-2)14-10-19/h7-14,22H,3-6,15-17H2,1-2H3,(H,24,26)

InChI Key

CUKYWQWEDBJTFN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)OC)N3CCCCCC3

Origin of Product

United States

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